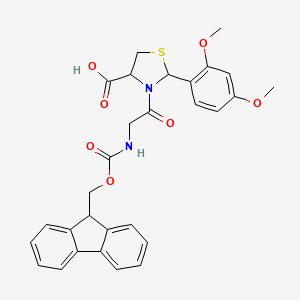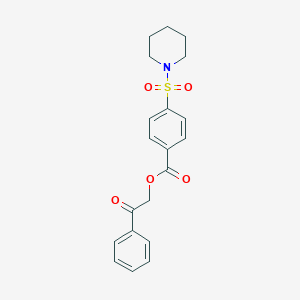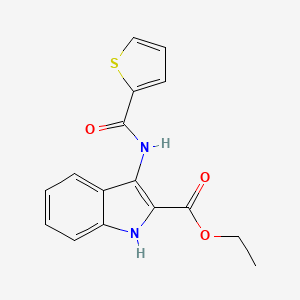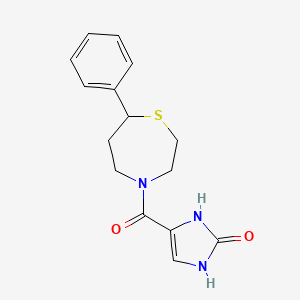
1-(3,5-Difluorophenyl)-N-(1-methylpyrazol-4-yl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Difluorophenyl)-N-(1-methylpyrazol-4-yl)methanesulfonamide, commonly known as DFP-10825, is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in various fields. DFP-10825 is a sulfonamide derivative that has been synthesized through a series of chemical reactions.
Mecanismo De Acción
DFP-10825 exerts its effects through the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, DFP-10825 reduces the production of prostaglandins, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
DFP-10825 has been shown to have several biochemical and physiological effects. The compound has been shown to reduce the production of prostaglandins, leading to its anti-inflammatory and analgesic effects. DFP-10825 has also been shown to selectively bind to cancer cells, making it a potential candidate for imaging and targeted therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFP-10825 has several advantages and limitations for lab experiments. The compound has been shown to have good solubility in water and organic solvents, making it easy to work with in the lab. DFP-10825 has also been shown to have good stability under various conditions, making it suitable for long-term storage. However, the compound has limited bioavailability, which may affect its efficacy in vivo.
Direcciones Futuras
DFP-10825 has several potential future directions. The compound has been shown to have potential applications in the treatment of pain and inflammation, as well as in cancer imaging and targeted therapy. Future research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Additionally, future research could focus on improving the bioavailability of DFP-10825 to improve its efficacy in vivo. Finally, future research could focus on exploring the potential of DFP-10825 in other fields, such as neurodegenerative diseases and infectious diseases.
Conclusion
In conclusion, DFP-10825 is a sulfonamide derivative that has gained considerable attention in the scientific community due to its potential applications in various fields. The compound has been synthesized through a series of chemical reactions and has been extensively studied for its potential applications in the treatment of pain and inflammation, as well as in cancer imaging and targeted therapy. DFP-10825 exerts its effects through the inhibition of COX-2, leading to its anti-inflammatory and analgesic effects. The compound has several advantages and limitations for lab experiments, and future research could focus on optimizing the synthesis method, improving the bioavailability, and exploring the potential of DFP-10825 in other fields.
Métodos De Síntesis
DFP-10825 has been synthesized through a series of chemical reactions. The synthesis method involves the reaction of 3,5-difluoroaniline with 1-methylpyrazol-4-carboxylic acid to form 1-(3,5-difluorophenyl)-N-(1-methylpyrazol-4-yl)carboxamide. This compound is then reacted with methanesulfonyl chloride to form DFP-10825. The synthesis method has been optimized to yield a high purity product with good yield.
Aplicaciones Científicas De Investigación
DFP-10825 has been extensively studied for its potential applications in various fields. The compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. DFP-10825 has also been studied for its potential use as a diagnostic tool for cancer. The compound has been shown to selectively bind to cancer cells, making it a potential candidate for imaging and targeted therapy.
Propiedades
IUPAC Name |
1-(3,5-difluorophenyl)-N-(1-methylpyrazol-4-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2N3O2S/c1-16-6-11(5-14-16)15-19(17,18)7-8-2-9(12)4-10(13)3-8/h2-6,15H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLXOZXPEUOAHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NS(=O)(=O)CC2=CC(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-difluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(Propan-2-yl)carbamoyl]methyl 5-bromopyridine-3-carboxylate](/img/structure/B2775398.png)
![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide](/img/structure/B2775399.png)
![1-[4-(Furan-2-yl)-5-methyl-1,3-thiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B2775400.png)
![{3-[4-(Aminomethyl)-2-methoxyphenoxy]propyl}dimethylamine](/img/structure/B2775402.png)
![N-{1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethyl}prop-2-enamide](/img/structure/B2775403.png)
![N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2775405.png)


![1-[1-(4-Fluoro-phenyl)-propyl]-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B2775411.png)